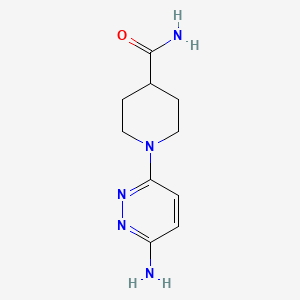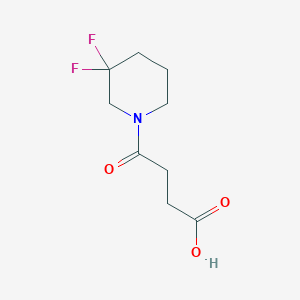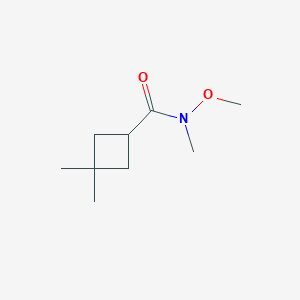
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine
Descripción general
Descripción
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine, also known as 3F4MP, is an organic compound consisting of a cyclic, nitrogen-containing heterocycle. It is a member of the pyrrolidine family, and is a synthetic compound with a variety of applications in the fields of chemistry and pharmacology. In particular, 3F4MP has been used extensively in scientific research, due to its unique properties, including its ability to act as a chiral ligand and its high solubility in both polar and non-polar solvents.
Aplicaciones Científicas De Investigación
Organocatalysis
A study by Sparr et al. (2009) highlights the use of a fluorinated pyrrolidine derivative as a secondary amine organocatalyst. The incorporation of a fluorine atom beta to the pyrrolidine nitrogen enhances asymmetric induction in organocatalytic reactions, demonstrating the potential of fluorinated pyrrolidines in catalyst design and problem-solving in organocatalysis (Sparr, Schweizer, Senn, & Gilmour, 2009).
Chemosensors
Maity and Govindaraju (2010) developed a pyrrolidine-constrained bipyridyl-dansyl conjugate, illustrating the application of fluoropyrrolidines as selective chemosensors for Al(3+) ions. This showcases the utility of fluoropyrrolidine derivatives in the development of sensitive and selective chemosensors (Maity & Govindaraju, 2010).
Medicinal Chemistry and Drug Synthesis
Pfund and Lequeux (2017) reviewed the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, highlighting their importance in the preparation of medicinal drugs and as organocatalysts. The synthesis techniques include fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, indicating the critical role of these compounds in drug development and organic synthesis (Pfund & Lequeux, 2017).
Material Science
Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore based on pyrrolidine, which demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). This fluorophore acts as a fluorescent pH sensor, revealing the applicability of fluoropyrrolidine derivatives in material science for sensor technology (Yang, Qin, Lam, Chen, Sung, Williams, Tang, 2013).
Organic Chemistry and Synthesis
Rodinovskaya et al. (2008) utilized fluoropyrrolidine derivatives for the one-pot synthesis of diverse substituted pyridine-thiones, indicating the versatility of these compounds in facilitating complex organic syntheses and the construction of heterocyclic compounds (Rodinovskaya, Shestopalov, Gromova, & Shestopalov, 2008).
Propiedades
IUPAC Name |
3-(fluoromethyl)-4-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-3-2-4-10(5-9)12-8-14-7-11(12)6-13/h2-5,11-12,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQMIOCPIXKPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(m-tolyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)


![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)

![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)